3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide
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Overview
Description
3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide is a complex organic compound that features a trimethoxyphenyl group and a trifluoromethylphenoxy group
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to effectively inhibit targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds generally work by interacting with their targets and causing changes that lead to their bioactivity effects . For instance, in the case of tubulin, these compounds inhibit its polymerization, disrupting the formation of microtubules and thus affecting cell division .
Biochemical Pathways
Given the targets mentioned above, it can be inferred that this compound likely affects pathways related to cell division (via tubulin), protein folding (via hsp90), oxidative stress response (via trxr), gene expression (via hlsd1), bone morphogenetic protein signaling (via alk2), drug efflux (via p-gp), and cell proliferation (via platelet-derived growth factor receptor β) .
Result of Action
Given its potential targets, it can be inferred that this compound may have effects such as disruption of cell division, modulation of protein folding, alteration of oxidative stress response, changes in gene expression, modulation of bone morphogenetic protein signaling, inhibition of drug efflux, and regulation of cell proliferation .
Biochemical Analysis
Biochemical Properties
The Trimethoxyphenyl (TMP) group, which is a part of the structure of 3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
While specific cellular effects of this compound are not documented, derivatives of a similar compound, 3,4,5-trimethoxycinnamic acid (TMCA), have shown to ameliorate stress-induced anxiety in mice and rats . These derivatives restored stress-attenuated expression of tyrosine hydroxylase (TH) protein in the amygdala region of the brain .
Molecular Mechanism
Tmca derivatives have been found to activate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway by inhibiting phosphorylation of insulin receptor substrate (IRS)-1 at Ser307 and increasing the protein levels of IRS-1 and IRS-2 .
Dosage Effects in Animal Models
Specific dosage effects of this compound in animal models are not documented. Tmca derivatives have shown to ameliorate stress-induced anxiety in mice and rats at a dosage of 10 mg kg −1 day −1 .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been found to interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide typically involves multiple steps, including the formation of the trimethoxyphenyl group and the trifluoromethylphenoxy group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could yield a more reduced form.
Scientific Research Applications
3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Industry: It could be used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxy-N-(4-methylphenyl)benzamide
- 3,4,5-Trimethoxy-N-(3-methylphenyl)benzamide
- 3,4,5-Trimethoxy-N-(2-methylphenyl)benzamide
Uniqueness
What sets 3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide apart is the presence of the trifluoromethylphenoxy group, which can impart unique chemical and biological properties. This group can enhance the compound’s stability and bioactivity, making it a valuable target for further research and development.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3NO5/c1-27-17-11-14(12-18(28-2)19(17)29-3)20(26)25-9-4-5-10-30-16-8-6-7-15(13-16)21(22,23)24/h6-8,11-13H,9-10H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVSGNDLVMEESD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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